molecular formula C17H22O3 B14237856 Ethyl 8-(benzyloxy)octa-2,4-dienoate CAS No. 212184-58-2

Ethyl 8-(benzyloxy)octa-2,4-dienoate

Cat. No.: B14237856
CAS No.: 212184-58-2
M. Wt: 274.35 g/mol
InChI Key: WSZZRGIFQMNWBW-UHFFFAOYSA-N
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Description

Ethyl 8-(benzyloxy)octa-2,4-dienoate is a chemically synthesized compound featuring a conjugated dienoate ester system and a benzyl-protected hydroxyalkyl chain. This structure makes it a versatile intermediate for synthetic organic chemistry, particularly in the construction of complex molecular scaffolds. The conjugated diene system is a key motif in many natural products and pharmacologically active compounds . It can serve as a diene in cycloaddition reactions, such as the Diels-Alder reaction, for the rapid generation of cyclic structures . Furthermore, the terminal benzyl ether group can be selectively deprotected to reveal a primary alcohol, providing a handle for further functionalization, such as oxidation to an aldehyde or extension of the carbon chain . Researchers can utilize this compound in the synthesis of cross-conjugated polyenes or as a precursor for complex lipid structures. The (2Z,4E) stereochemistry of the diene system, if applicable, can be critical for its reactivity and the stereochemical outcome of subsequent transformations. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

212184-58-2

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

ethyl 8-phenylmethoxyocta-2,4-dienoate

InChI

InChI=1S/C17H22O3/c1-2-20-17(18)13-9-4-3-5-10-14-19-15-16-11-7-6-8-12-16/h3-4,6-9,11-13H,2,5,10,14-15H2,1H3

InChI Key

WSZZRGIFQMNWBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC=CCCCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Formation of Octa-2,4-dienoate Intermediate

A critical precursor to the target compound is ethyl octa-2,4-dienoate, synthesized via a two-step sequence starting from hex-4-en-1-ol. Swern oxidation converts the alcohol to hex-4-enal, which undergoes Wittig olefination with ethyl (triphenylphosphoranylidene)acetate. This reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C, yielding the (2E,4E)-dienoate isomer with >90% stereoselectivity.

Reaction Conditions:

  • Ylide Preparation: Triphenylphosphine and ethyl bromoacetate in THF with NaH as base.
  • Olefination: Hex-4-enal added dropwise at 0°C, stirred for 12 hours.
  • Workup: Column chromatography (pentane/ethyl acetate, 30:1) isolates the dienoate in 78% yield.

Introduction of the Benzyloxy Group

The terminal hydroxyl group at the 8-position is introduced via nucleophilic substitution. Ethyl octa-2,4-dienoate is treated with benzyl bromide (BnBr) in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This SN2 reaction proceeds at 0°C to minimize elimination, affording the benzyl-protected product in 85% yield.

Optimization Insights:

  • Base Sensitivity: NaH outperforms K2CO3 or Et3N due to its strong deprotonation capacity without side reactions.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.

Palladium-Catalyzed Oxidative Coupling Strategies

Palladium-mediated reactions offer a modular route to this compound, particularly when assembling the dienoate moiety from simpler fragments.

Aerobic Oxidative Coupling-Carbocyclization

Aerobic conditions enable the coupling of allenoates and allenoic acids. In a representative procedure, ethyl propiolate and 8-benzyloxy-1,2-dien-4-ol undergo oxidative coupling using Pd(OAc)2 (5 mol%) and benzoquinone (20 mol%) in acetonitrile at 80°C. The reaction forms the conjugated dienoate via a palladacycle intermediate, isolated in 73% yield after silica gel chromatography.

Key Advantages:

  • Atom Economy: Molecular oxygen serves as the terminal oxidant, minimizing waste.
  • Functional Group Tolerance: Benzyl ethers remain intact under these conditions.

Allylic Alkylation with Benzyloxy Precursors

A complementary approach involves allylic alkylation of ethyl 8-bromo-octa-2,4-dienoate with benzyl alcohol. Using Pd(PPh3)4 (2 mol%) and K2CO3 in toluene, the bromide is displaced by the benzyloxy group at 110°C. This method achieves 68% yield but requires careful control of Pd loading to prevent dimerization.

Singlet Oxygen Ene-Reaction and Subsequent Functionalization

Photooxidation strategies provide access to hydroperoxide intermediates, which are reductively cyclized to install the benzyloxy group.

Singlet Oxygen Ene-Reaction

Comparative Analysis of Synthetic Methods

Method Yield Stereoselectivity Key Advantages Limitations
Wittig/Benzylation 78–85% >90% E,E High reproducibility, scalable Requires anhydrous conditions
Pd-Catalyzed 68–73% Moderate Modular, functional group tolerant Sensitive to Pd loading, costly catalysts
Singlet Oxygen 41–46% Low Access to oxidized derivatives Complex workup, side reactions

Cost-Benefit Considerations:

  • Academic Settings: Wittig reactions are preferred for their simplicity and predictable outcomes.
  • Industrial Applications: Palladium catalysis offers faster cycle times but requires catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(benzyloxy)octa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-substituted carboxylic acids, while reduction can produce saturated esters.

Scientific Research Applications

Ethyl 8-(benzyloxy)octa-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 8-(benzyloxy)octa-2,4-dienoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 8-(benzyloxy)octa-2,4-dienoate can be contextualized by comparing it to analogous dienoate esters and benzyloxy-containing compounds. Key comparisons are outlined below:

Ethyl (2E,4E)-Hexa-2,4-dienoate

  • Structure: A shorter-chain dienoate ester (six carbons) with a fully conjugated (2E,4E)-diene system.
  • Origin : Found in fermented meat products as a byproduct of preservatives like sorbic acid .
  • Key Differences: Chain Length: The hexa-2,4-dienoate lacks the extended carbon chain and benzyloxy group present in the octa-2,4-dienoate derivative. Applications: Primarily associated with food chemistry, unlike the synthetic intermediate role of this compound.

Ethyl (2E,4E)-5-Phenylpenta-2,4-dienoate

  • Structure : Features a phenyl substituent at the fifth carbon instead of a benzyloxy group, with a shorter five-carbon chain .
  • Key Differences: Substituent Effects: The phenyl group introduces strong electron-withdrawing effects, altering reactivity in cycloaddition or nucleophilic addition reactions compared to the electron-rich benzyloxy group.

Amino-Substituted Ethyl Dienoates

  • Example: (S,E)-Ethyl 7-amino-4-((S)-6-amino-2-(((benzyloxy)carbonyl)amino)hexanamido)-7-oxohept-2-enoate .
  • Key Differences: Functional Groups: The presence of amino and carbamate groups introduces hydrogen-bonding capabilities and basicity, contrasting with the neutral benzyloxy and ester groups in the target compound. Spectral Data: Minor differences in ¹H NMR chemical shifts and HRMS intensities highlight structural variations, such as substituent electronegativity and steric effects .

Ethyl 5-(Spiro Substituent)Penta-2,4-dienoate

  • Structure : Contains a spirocyclic moiety and multiple methyl groups, leading to isomerism (47:45:7:1 ratio of four olefin isomers) .
  • Key Differences: Stereochemical Complexity: The spiro structure and isomerism complicate synthesis and purification compared to the more straightforward diene system of this compound. Synthetic Utility: The target compound’s simpler structure may offer advantages in modular synthesis.

Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate

  • Structure: Incorporates an imidazopyridine heterocycle instead of a dienoate system .
  • Key Differences: Aromaticity vs. Conjugation: The imidazopyridine ring provides aromatic stability and distinct electronic properties, diverging from the reactivity of the conjugated diene. Biological Relevance: Heterocyclic analogs are often explored for pharmaceutical applications, whereas the dienoate’s role remains focused on synthetic chemistry.

Data Tables

Table 1: Structural Comparison of Dienoate Esters

Compound Molecular Formula Key Substituents Chain Length Conjugation Reference
This compound C₁₇H₂₀O₃ Benzyloxy, ethyl ester 8-carbon 2E,4Z
Ethyl (2E,4E)-hexa-2,4-dienoate C₈H₁₂O₂ None 6-carbon 2E,4E
Ethyl 5-phenylpenta-2,4-dienoate C₁₃H₁₄O₂ Phenyl, ethyl ester 5-carbon 2E,4E

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